An In-depth Technical Guide to 1-Bromo-2-methylpropane-d7: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Bromo-2-methylpropane-d7: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2-methylpropane-d7, a deuterated isotopologue of isobutyl bromide. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide covers the compound's spectroscopic signature, a validated synthesis protocol, its applications in mechanistic studies and as an internal standard, and essential safety information.
Molecular Structure and Physicochemical Properties
1-Bromo-2-methylpropane-d7 is a saturated alkyl halide where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a higher molecular weight compared to its non-deuterated counterpart, a critical feature for its use in mass spectrometry.
Table 1: Physicochemical Properties of 1-Bromo-2-methylpropane-d7 and its Non-Deuterated Analog
| Property | 1-Bromo-2-methylpropane-d7 | 1-Bromo-2-methylpropane | Reference(s) |
| CAS Number | 344299-41-8 | 78-77-3 | [1] |
| Molecular Formula | C₄H₂D₇Br | C₄H₉Br | [1] |
| Molecular Weight | 144.06 g/mol | 137.02 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (predicted) | Colorless to light yellow liquid | |
| Boiling Point | ~90-92 °C (predicted) | 90-92 °C | |
| Density | ~1.31 g/mL at 20 °C (predicted) | 1.26 g/mL at 20 °C | |
| Refractive Index | ~1.435 at 20 °C (predicted) | n20/D 1.435 | |
| Solubility | Slightly soluble in water; miscible with alcohol and ether (predicted) | Slightly soluble in water; miscible with alcohol and ether | [2] |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable | [3] |
Note: Some physical properties for the deuterated compound are predicted based on the properties of the non-deuterated analog, as extensive experimental data for the deuterated species is not widely published. The boiling point and refractive index are not expected to change significantly with deuteration, while the density will be slightly higher.
Synthesis of 1-Bromo-2-methylpropane-d7
The synthesis of 1-Bromo-2-methylpropane-d7 is most effectively achieved by the bromination of its corresponding deuterated alcohol, Isobutanol-d7. A common and reliable method involves the use of phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis from Isobutanol-d7
This protocol is adapted from established methods for the synthesis of alkyl bromides from alcohols.
Materials:
-
Isobutanol-d7 ((CD₃)₂CDCD₂OH)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place Isobutanol-d7. Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the cooled and stirred alcohol. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
After reflux, arrange the apparatus for distillation to distill the crude 1-Bromo-2-methylpropane-d7.
-
Wash the distillate with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter off the drying agent and purify the final product by fractional distillation.
Caption: A generalized workflow for the synthesis of 1-Bromo-2-methylpropane-d7.
Spectroscopic Characterization
The identity and purity of 1-Bromo-2-methylpropane-d7 are confirmed through various spectroscopic techniques. The following sections describe the expected spectral data, extrapolated from the known spectra of 1-Bromo-2-methylpropane and the predictable effects of deuteration.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak will be shifted to a higher m/z value corresponding to the increased mass due to the seven deuterium atoms. The fragmentation pattern is expected to be similar to the non-deuterated analog, with fragments containing deuterium also showing a corresponding mass shift.[4] The presence of bromine will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.[4]
Expected Fragmentation:
-
Molecular Ion (M⁺): A pair of peaks at m/z 143 and 145, corresponding to [C₄H₂D₇⁷⁹Br]⁺ and [C₄H₂D₇⁸¹Br]⁺.
-
Loss of Bromine: A prominent peak at m/z 64, corresponding to the [C₄H₂D₇]⁺ fragment. This is often the base peak in the non-deuterated analog (m/z 57).[4]
-
Other Fragments: Other fragments will also be shifted by the mass of the deuterium atoms they contain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum will be significantly simplified compared to the non-deuterated analog.[5] The deuterated positions will not show signals in the ¹H spectrum. The remaining two protons on the brominated carbon will appear as a singlet, assuming a high level of isotopic enrichment.
¹³C NMR: The ¹³C NMR spectrum will show signals for all four carbon atoms. The carbons bonded to deuterium will exhibit coupling to deuterium (C-D coupling), which may result in multiplets. The chemical shifts are not expected to change significantly from the non-deuterated analog.
²H (Deuterium) NMR: A deuterium NMR spectrum would show signals for the deuterated positions, confirming the locations of isotopic labeling.
Infrared (IR) Spectroscopy
The IR spectrum will be very similar to that of 1-Bromo-2-methylpropane, with the most significant difference being the presence of C-D stretching and bending vibrations.[1]
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~2975-2845 | C-H stretching (residual) | [1] |
| ~2200-2100 | C-D stretching | [1] |
| ~1480-1270 | C-H bending | [1] |
| ~1175-1140 | C-C-C skeletal vibrations | [1] |
| ~750-500 | C-Br stretching | [1] |
Applications in Research and Development
Internal Standard for Mass Spectrometry
One of the primary applications of 1-Bromo-2-methylpropane-d7 is as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[6][7] An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but is mass-differentiated.[8] Deuterated standards are considered the gold standard for this purpose as their chemical and physical properties are nearly identical to the analyte, ensuring that they behave similarly during sample preparation, chromatography, and ionization.[6] The mass difference of 7 amu provides a clear separation in the mass spectrum, allowing for accurate quantification of the non-deuterated analog.
Caption: Use of 1-Bromo-2-methylpropane-d7 as an internal standard in quantitative analysis.
Mechanistic Studies and the Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[9] This effect arises from the difference in the zero-point vibrational energies of C-H and C-D bonds, with the C-D bond being stronger. If a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound.
For 1-Bromo-2-methylpropane, which can undergo both SN2 and E2 reactions, deuteration at different positions can help elucidate the reaction mechanism.
-
α-Deuteration (on the carbon bearing the bromine): In SN2 reactions, a small secondary KIE (kH/kD > 1) is often observed. This is attributed to changes in hybridization at the α-carbon from sp³ in the reactant to a more sp²-like state in the transition state.[10]
-
β-Deuteration (on the adjacent carbon): In E2 reactions, where a β-hydrogen is removed in the rate-determining step, a significant primary KIE (typically kH/kD = 2-7) is expected.[9]
By synthesizing specifically deuterated isotopologues of 1-Bromo-2-methylpropane, researchers can probe the transition states of its reactions, providing valuable insights into reaction mechanisms.
Safety and Handling
1-Bromo-2-methylpropane-d7 should be handled with the same precautions as its non-deuterated analog. It is a flammable liquid and vapor and may cause skin, eye, and respiratory irritation.[2][11]
-
Handling: Work in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Bromo-2-methylpropane-d7 is a valuable tool for researchers in organic chemistry, drug metabolism, and environmental analysis. Its primary utility lies in its application as a highly reliable internal standard for mass spectrometry-based quantification and as a probe for investigating reaction mechanisms through the kinetic isotope effect. While detailed experimental data for this specific isotopologue is not as prevalent as for its non-deuterated counterpart, its chemical behavior can be confidently predicted based on established principles of isotopic labeling. Proper synthesis, characterization, and handling are essential for its effective and safe use in a research setting.
References
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Pharmaffiliates. (n.d.). 1-Bromo-2-methylpropane-d7. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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ResearchGate. (2020). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
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Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2-methylpropane. Retrieved from [Link]
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ResearchGate. (n.d.). Selective synthesis of isobutanol by means of the Guerbet reaction. Retrieved from [Link]
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Advanced Organic Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). SN1 or SN2, the kinetic isotope effect. Retrieved from [Link]
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ResearchGate. (2006). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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MDPI. (n.d.). Biorefinery: The Production of Isobutanol from Biomass Feedstocks. Retrieved from [Link]
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Advent Chembio. (2022). 1-Bromo-2-Methylpropane (Isobutyl Bromide)-COA. Retrieved from [Link]
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PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]
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ResearchGate. (n.d.). Isobutanol and isopentanol production in SR7. Retrieved from [Link]
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Microbial Cell Factories. (n.d.). Microbial engineering for the production of isobutanol: current status and future directions. Retrieved from [Link]
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The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
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ResearchGate. (n.d.). Isobutanol and isopentanol production in SR7. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-Bromo-2-methylpropane-d7. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
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Fisher Scientific. (n.d.). 1-Bromo-2-methylpropane, 98+%. Retrieved from [Link]
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